molecular formula C16H10Cl2N4OS B294814 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294814
M. Wt: 377.2 g/mol
InChI Key: DXJXXVHVCIHABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has been found to possess unique biochemical and physiological effects that make it a valuable tool in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been found to interact with various biological targets, including DNA, RNA, and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological target it interacts with. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its diverse range of biological effects. This compound can be used to study various cellular processes and has potential applications in drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound for different applications.

Future Directions

There are several future directions for the study of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the safety and toxicity of this compound need to be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,5-dichlorophenyl hydrazine with 2-chloroacetyl chloride to form 2,5-dichlorophenyl N-(2-chloroacetyl) hydrazine. This intermediate is then reacted with potassium thiocyanate and sodium azide to form the final product.

Scientific Research Applications

The unique structure of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a valuable tool in scientific research. This compound has been found to possess antimicrobial, antifungal, and anticancer properties, making it useful in the development of new drugs. Additionally, it has been used in the study of various biological processes, such as the regulation of apoptosis and the modulation of inflammation.

Properties

Molecular Formula

C16H10Cl2N4OS

Molecular Weight

377.2 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4OS/c17-10-6-7-13(18)12(8-10)15-21-22-14(19-20-16(22)24-15)9-23-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

DXJXXVHVCIHABU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.